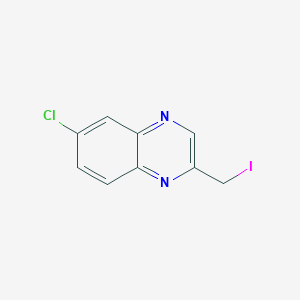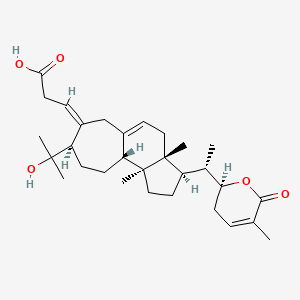
Kadnanolactone B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Kadnanolactone B involves multiple steps, including the isolation of the compound from the plant material. The specific synthetic routes and reaction conditions for this compound have not been extensively documented in the literature .
Industrial Production Methods
Industrial production methods for this compound are not well-established due to the complexity of its structure and the challenges associated with its synthesis . Most of the available this compound is obtained through extraction from natural sources.
化学反応の分析
Types of Reactions
Kadnanolactone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The specific conditions for these reactions depend on the desired modifications and the target products.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities . These derivatives are often studied for their potential therapeutic applications.
科学的研究の応用
作用機序
The mechanism of action of Kadnanolactone B involves its interaction with various molecular targets and pathways . The compound exerts its effects by modulating the activity of specific enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved in its action are still under investigation.
類似化合物との比較
Kadnanolactone B is structurally similar to other triterpenoids isolated from the Schisandraceae family . Some of the similar compounds include:
- Kadnanolactone A
- Kadnanolactone C
- Kadnanolactone D
- Kadnanosic acid A
- Kadnanosic acid B
These compounds share similar structural features but differ in their specific biological activities and mechanisms of action . This compound is unique due to its specific structural modifications and the resulting biological activities .
特性
分子式 |
C30H44O5 |
|---|---|
分子量 |
484.7 g/mol |
IUPAC名 |
(3Z)-3-[(3R,3aR,8R,10aR,10bS)-8-(2-hydroxypropan-2-yl)-3a,10b-dimethyl-3-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,3,4,6,8,9,10,10a-octahydro-1H-cyclohepta[e]inden-7-ylidene]propanoic acid |
InChI |
InChI=1S/C30H44O5/c1-18-7-11-25(35-27(18)33)19(2)22-14-16-30(6)24-10-9-23(28(3,4)34)20(8-12-26(31)32)17-21(24)13-15-29(22,30)5/h7-8,13,19,22-25,34H,9-12,14-17H2,1-6H3,(H,31,32)/b20-8-/t19-,22+,23+,24+,25-,29+,30-/m0/s1 |
InChIキー |
CROQYYZLUXCIMD-FCUXJOKCSA-N |
異性体SMILES |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@H](/C(=C\CC(=O)O)/C4)C(C)(C)O)C)C |
正規SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC=C4C3CCC(C(=CCC(=O)O)C4)C(C)(C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


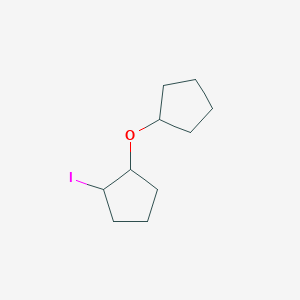
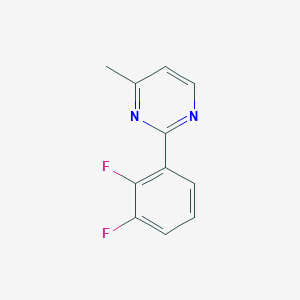

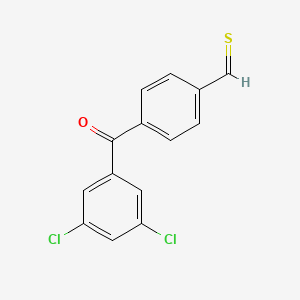
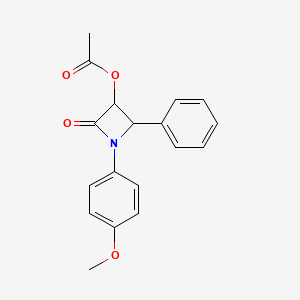
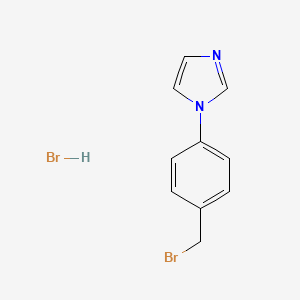
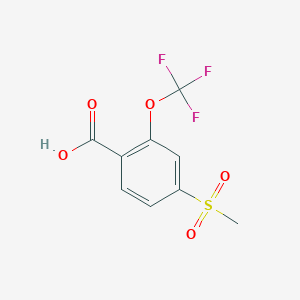

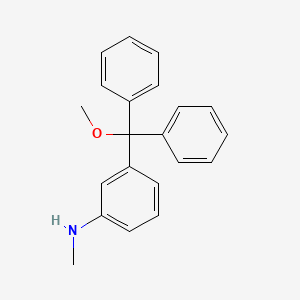
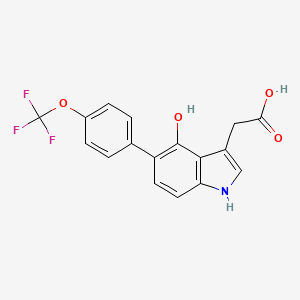
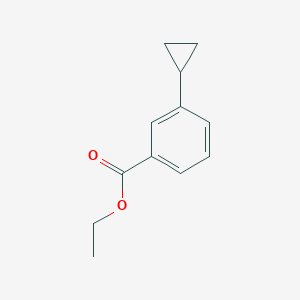

![(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate](/img/structure/B13090647.png)
